4-Amino-3-fluoro-5-nitrobenzoic acid CAS number and chemical identifiers
4-Amino-3-fluoro-5-nitrobenzoic acid CAS number and chemical identifiers
Mechanistic Utility and Synthetic Applications in Drug Development
Executive Summary
In modern drug discovery, the strategic incorporation of halogens—specifically fluorine—into aromatic systems is a proven tactic to enhance metabolic stability, modulate pKa, and improve lipophilicity. 4-Amino-3-fluoro-5-nitrobenzoic acid (CAS: 803700-08-5) serves as a highly specialized, polyfunctional building block designed for precisely these applications. As a Senior Application Scientist, I have structured this guide to detail the chemical identity, structural causality, and field-proven synthetic protocols for this compound, particularly focusing on its primary role as a condensation partner in the synthesis of fluorinated benzimidazoles[1][2].
Chemical Identity and Core Identifiers
Accurate identification and tracking of intermediates are foundational to reproducible drug development. The quantitative and structural data for 4-amino-3-fluoro-5-nitrobenzoic acid are summarized below.
Table 1: Primary Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-amino-3-fluoro-5-nitrobenzoic acid |
| CAS Registry Number | 803700-08-5[3][4] |
| Molecular Formula | C7H5FN2O4[3][4] |
| Molecular Weight | 200.12 g/mol [3][4] |
| SMILES | O=C(O)c1cc(F)c(N)c([O-])c1 |
| InChI | InChI=1S/C7H5FN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12)[2] |
Table 2: Physicochemical Properties
| Property | Value | Mechanistic Relevance |
| Exact Mass | 200.023 Da[3] | Essential for High-Resolution Mass Spectrometry (HRMS) tracking. |
| Topological Polar Surface Area (TPSA) | 109.14 Ų[3] | Indicates low blood-brain barrier (BBB) permeability; requires cyclization to improve CNS penetration. |
| LogP | ~2.12[3] | Moderate lipophilicity, making it suitable for oral bioavailability optimization. |
| H-Bond Donors / Acceptors | 2 / 5 | Facilitates target protein binding (e.g., within kinase hinge regions). |
Structural Significance & Mechanistic Reactivity
The reactivity of 4-amino-3-fluoro-5-nitrobenzoic acid is governed by a complex "push-pull" electronic system on the benzoic acid core. Understanding the causality behind these substituents is critical for predicting its behavior in multicomponent reactions (MCRs)[2].
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3-Fluoro Group: Acts as an inductive electron-withdrawing group (EWG). It lowers the pKa of the adjacent amine, making it less nucleophilic but highly resistant to cytochrome P450-mediated oxidative metabolism.
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5-Nitro Group: A strong resonance deactivator. However, its primary utility is as a masked amine. Upon reduction, it yields an o-phenylenediamine derivative.
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4-Amino Group: An electron-donating group (EDG) via resonance, serving as the primary nucleophilic center for initial electrophilic attacks during cyclization.
Logical relationship of substituents on the benzoic acid core and their mechanistic effects.
Synthetic Utility: Benzimidazole Pathways
The most prominent application of is its use as a condensation partner for the synthesis of substituted benzimidazoles[1][2]. Benzimidazoles are privileged scaffolds found in numerous FDA-approved drugs, including PARP inhibitors and anthelmintics. The synthesis relies on a two-step workflow: reduction of the nitro group followed by oxidative cyclization with an aldehyde.
Synthetic workflow from 4-amino-3-fluoro-5-nitrobenzoic acid to fluorinated benzimidazoles.
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the reagent choice and the specific In-Process Controls (IPC) required to verify success.
5.1 Protocol A: Catalytic Hydrogenation to 3-Fluoro-4,5-diaminobenzoic Acid
Objective: Reduce the 5-nitro group without cleaving the sensitive C-F bond.
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Preparation: Dissolve 4-amino-3-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous ethanol (0.2 M). Purge the reaction vessel with N₂ gas for 10 minutes.
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Causality: The resulting diamine is highly susceptible to atmospheric oxidation; removing oxygen prevents the formation of dark, polymeric impurities.
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Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) at a strict 5 mol% loading.
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Causality: Pd/C is highly efficient for nitro reduction, but fluorinated aromatics are prone to hydrodefluorination. Keeping the catalyst loading low and avoiding acidic promoters preserves the fluorine atom.
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Hydrogenation: Introduce H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 4–6 hours.
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Self-Validating IPC (LC-MS): Sample the reaction. The deep yellow color of the starting material should transition to a pale/colorless solution. LC-MS must show the precise disappearance of the m/z 200 peak and the emergence of the m/z 170 peak. If an m/z 152 peak appears, unwanted defluorination has occurred due to excessive pressure or catalyst loading.
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Workup: Filter the mixture through a pad of Celite under an inert N₂ atmosphere to remove the Pd/C. Concentrate the filtrate in vacuo and use immediately in Protocol B.
5.2 Protocol B: Oxidative Cyclization to Fluorinated Benzimidazole
Objective: Condense the diamine intermediate with an aldehyde to form the benzimidazole core.
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Preparation: Dissolve the freshly prepared 3-fluoro-4,5-diaminobenzoic acid (1.0 eq) and the desired aryl/alkyl aldehyde (1.05 eq) in anhydrous DMF (0.2 M).
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Oxidant Addition: Add Sodium Metabisulfite (Na₂S₂O₅) (1.2 eq).
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Causality: Na₂S₂O₅ serves a dual purpose. First, it reacts with the aldehyde to form a highly electrophilic bisulfite adduct, accelerating nucleophilic attack by the diamine. Second, it acts as a mild oxidant to drive the aromatization of the imidazoline intermediate into the thermodynamically stable benzimidazole, avoiding harsh oxidants (like KMnO₄) that could degrade the molecule.
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Cyclization: Heat the reaction mixture to 90°C for 12 hours.
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Self-Validating IPC (HPLC): Monitor the reaction via HPLC. A successful cyclization is validated by a distinct retention time shift—the highly polar diamine peak will disappear, replaced by a later-eluting, highly lipophilic benzimidazole peak.
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Workup: Cool the mixture to room temperature and pour it into crushed ice. The fluorinated benzimidazole derivative will precipitate. Filter, wash with cold water to remove DMF and inorganic salts, and dry under high vacuum.
References
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Benzoic acid, 4-amino-3-fluoro-5-nitro-|803700-08-5 (Physicochemical Properties) Source: MOLBASE Encyclopedia URL:[Link]
